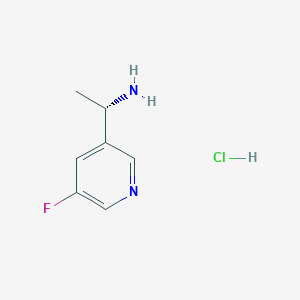

(S)-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride

Vue d'ensemble

Description

(S)-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride, also known as 5-Fluoro-2-methylpyridine hydrochloride, is an organic compound that is widely used in scientific research and laboratory experiments. It is a crystalline solid with a molecular weight of 168.57 g/mol and a melting point of approximately 133°C. It is synthesized from 5-fluoro-2-methylpyridine and hydrochloric acid. 5-Fluoro-2-methylpyridine hydrochloride has a wide range of applications in biomedical research and drug discovery. It is used to study the biochemical and physiological effects of drugs, as well as to investigate the mechanisms of action of various compounds. Additionally, it has been used in the synthesis of various compounds and is a popular choice for laboratory experiments due to its low cost and ease of synthesis.

Applications De Recherche Scientifique

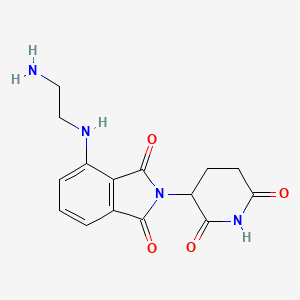

Synthesis of Key Intermediates for Drug Development

A noteworthy application of (S)-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride is its role in the synthesis of key intermediates for drug development. For example, the immobilized amine transaminase from Vibrio fluvialis was used to synthesize (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, a crucial intermediate of the JAK2 kinase inhibitor AZD1480, demonstrating a significant advance in enzymatic synthesis processes with potential for industrial application due to its efficiency and environmental friendliness (Semproli et al., 2020).

Antibacterial and Antifungal Activities

Substituted 6-fluorobenzo[d]thiazole amides, synthesized through the condensation reaction involving (S)-1-(5-Fluoropyridin-3-yl)ethanamine, showed promising antibacterial and antifungal activities. This research suggests the potential of these compounds as candidates for developing new antimicrobial agents, highlighting the utility of (S)-1-(5-Fluoropyridin-3-yl)ethanamine derivatives in medicinal chemistry (Pejchal et al., 2015).

Efflux Pump Inhibitors for Antibiotic Resistance

Derivatives of 1-(1H-Indol-3-yl)ethanamine, including those synthesized from (S)-1-(5-Fluoropyridin-3-yl)ethanamine, have been investigated as potent Staphylococcus aureus NorA efflux pump inhibitors. These compounds restored the antibacterial activity of ciprofloxacin against fluoroquinolone-resistant strains, offering a strategy to combat antibiotic resistance by inhibiting drug efflux mechanisms (Héquet et al., 2014).

Labeling of Macromolecules for Medical Imaging

(S)-1-(5-Fluoropyridin-3-yl)ethanamine derivatives have also been utilized in the development of novel reagents for the fluorine-18 labeling of macromolecules, facilitating advances in medical imaging techniques like Positron Emission Tomography (PET). This application underscores the importance of such chemical intermediates in creating diagnostic tools for healthcare (Kuhnast et al., 2008).

Novel Synthesis Methods for Antifungal Agents

The synthesis process of voriconazole, a broad-spectrum triazole antifungal agent, involves intermediates derived from (S)-1-(5-Fluoropyridin-3-yl)ethanamine. This research highlights the compound's role in developing antifungal medications, showcasing its versatility in pharmaceutical manufacturing (Butters et al., 2001).

Propriétés

IUPAC Name |

(1S)-1-(5-fluoropyridin-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.ClH/c1-5(9)6-2-7(8)4-10-3-6;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBBRERIRAVGOD-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CN=C1)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CN=C1)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride](/img/structure/B3113504.png)

![tert-Butyl 1'-methyl-5'-oxo-1',5',6',7'-tetrahydrospiro[piperidine-4,4'-pyrrolo[2,3-c]pyridine]-1-carboxylate](/img/structure/B3113525.png)

![1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride](/img/structure/B3113553.png)

![4-bromo-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B3113608.png)